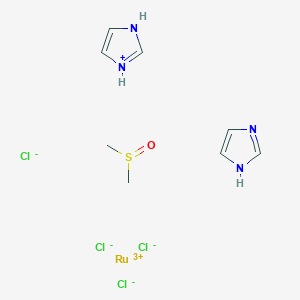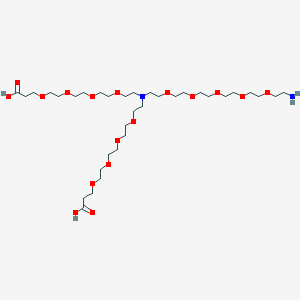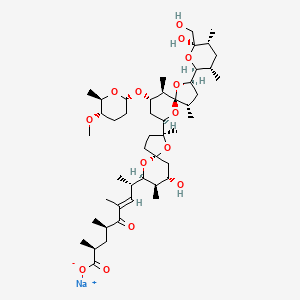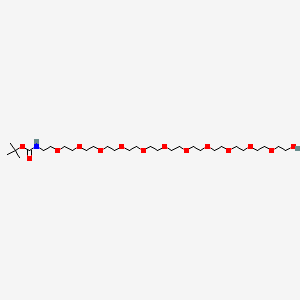
N-Boc-PEG12-醇
描述
N-Boc-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .
科学研究应用
N-Boc-PEG12-alcohol is widely used in scientific research due to its versatility and functional properties:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for increased solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
作用机制
Target of Action
N-Boc-PEG12-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by tagging specific proteins for degradation .
Mode of Action
N-Boc-PEG12-alcohol acts as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The hydroxyl group in N-Boc-PEG12-alcohol enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Boc-PEG12-alcohol is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various cellular processes and pathways, depending on the specific function of the targeted protein.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of N-Boc-PEG12-alcohol, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein in cellular processes.
Action Environment
The action, efficacy, and stability of N-Boc-PEG12-alcohol can be influenced by various environmental factors. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . .
生化分析
Biochemical Properties
N-Boc-PEG12-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Boc-PEG12-alcohol, as a linker, plays a crucial role in bringing these two ligands together to facilitate the degradation of the target protein .
Cellular Effects
As a component of PROTACs, it contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Boc-PEG12-alcohol does not exert effects at the molecular level on its own. When incorporated into PROTACs, it helps to selectively degrade target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions: N-Boc-PEG12-alcohol is typically synthesized through a multi-step process involving the protection of the amino group with a Boc group and the attachment of the PEG chain. The hydroxyl group is introduced at the terminal end of the PEG chain. The reaction conditions often involve mild acidic or basic environments to facilitate the protection and deprotection steps .
Industrial Production Methods: Industrial production of N-Boc-PEG12-alcohol involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: The hydroxyl group in N-Boc-PEG12-alcohol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, esters, or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols, amines.
Substitution: Halides, esters, ethers
相似化合物的比较
- N-Boc-PEG4-alcohol
- N-Boc-PEG8-alcohol
- N-Boc-PEG16-alcohol
Comparison: N-Boc-PEG12-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter PEG chains like N-Boc-PEG4-alcohol and N-Boc-PEG8-alcohol, N-Boc-PEG12-alcohol offers better solubility and flexibility. On the other hand, longer PEG chains like N-Boc-PEG16-alcohol may provide higher solubility but can be more challenging to handle due to increased viscosity and molecular weight .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14/c1-29(2,3)44-28(32)30-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-26-43-27-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-31/h31H,4-27H2,1-3H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUYAYPIOHNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


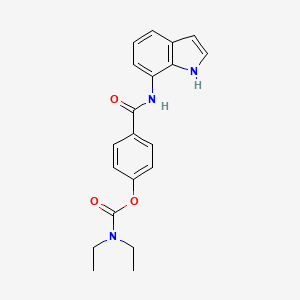
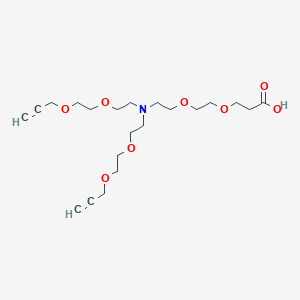
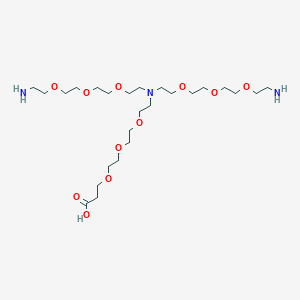

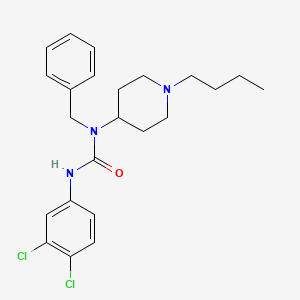
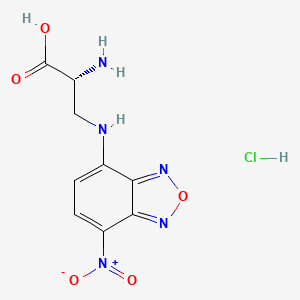
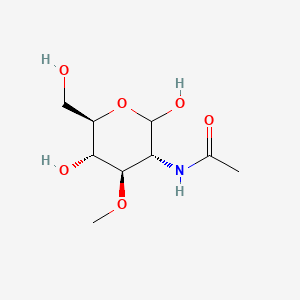
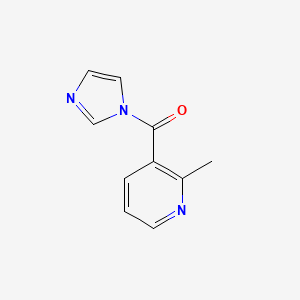
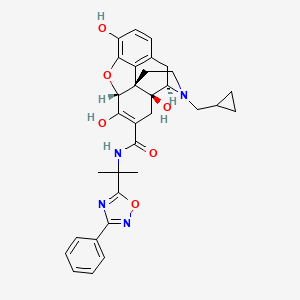
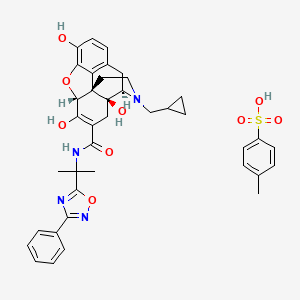
![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)
